molecular formula C20H21N3O2S B2420040 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 443353-44-4

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No.: B2420040
CAS No.: 443353-44-4
M. Wt: 367.47
InChI Key: HLFRPZJYIRSDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a thioxo group and a phenethylbutanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides under controlled conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with sulfur-containing reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Phenethylbutanamide Side Chain: The final step involves the coupling of the quinazolinone-thioxo intermediate with phenethylbutanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a candidate for further drug development.

Medicine

In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with specific molecular targets in the body suggests it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its unique chemical structure makes it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or receptors, disrupting key biological pathways. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation, leading to the death of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and thioxo group but differ in their side chains.

    Phenethylbutanamide derivatives: These compounds have the phenethylbutanamide side chain but lack the quinazolinone core.

Uniqueness

What sets 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide apart is its combination of the quinazolinone core with a thioxo group and a phenethylbutanamide side chain

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-18(21-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)22-20(23)26/h1-5,7-10H,6,11-14H2,(H,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFRPZJYIRSDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.